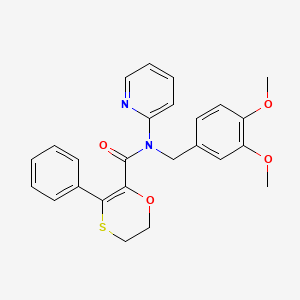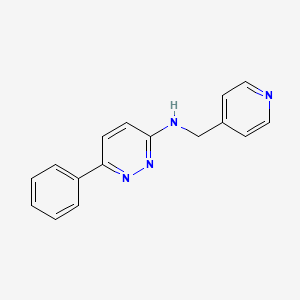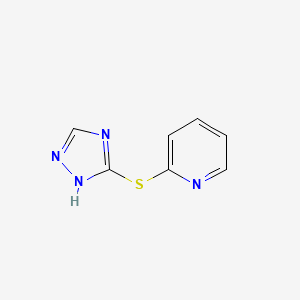![molecular formula C22H22Cl2N4O3S2 B12188871 4-[(3-{2-[(2Z)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B12188871.png)
4-[(3-{2-[(2Z)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-{(2Z)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a sulfonyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-{(2Z)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Benzylidene Hydrazine Formation: The benzylidene hydrazine moiety is formed by the condensation of 2,4-dichlorobenzaldehyde with hydrazine hydrate.
Coupling Reaction: The thiazole and benzylidene hydrazine intermediates are then coupled under basic conditions to form the hydrazinylidene-thiazole structure.
Sulfonylation: The phenyl group is sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction with 2,6-dimethylmorpholine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the morpholine ring.
Reduction: Reduction reactions can target the benzylidene hydrazine moiety, converting it to the corresponding hydrazine.
Substitution: The sulfonyl group and the morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiazole and morpholine rings.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted sulfonyl and morpholine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in cancer and infectious diseases.
Protein Binding: It can be used in studies of protein-ligand interactions.
Medicine
Drug Development: The compound is a candidate for the development of new therapeutic agents, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Enzyme Inhibition: It binds to the active site of enzymes, blocking their activity.
Protein Interaction: It interacts with specific proteins, altering their function and signaling pathways.
Cellular Pathways: The compound can modulate cellular pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **4-[(3-{(2Z)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylpiperidine
- **4-[(3-{(2Z)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylpyrrolidine
Uniqueness
The presence of the morpholine ring in 4-[(3-{(2Z)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine distinguishes it from similar compounds, potentially offering unique binding properties and biological activities.
Properties
Molecular Formula |
C22H22Cl2N4O3S2 |
|---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-4-[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C22H22Cl2N4O3S2/c1-14-11-28(12-15(2)31-14)33(29,30)19-5-3-4-16(8-19)21-13-32-22(26-21)27-25-10-17-6-7-18(23)9-20(17)24/h3-10,13-15H,11-12H2,1-2H3,(H,26,27)/b25-10- |
InChI Key |
QMKFEVHPMXWHBC-MRUKODCESA-N |
Isomeric SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)N/N=C\C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)NN=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12188802.png)
![N-(1,3-benzodioxol-5-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B12188803.png)
![6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12188806.png)
![N-{4-[(6-bromo-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide](/img/structure/B12188811.png)
![N-[(2-chlorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12188816.png)

![N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycyl-4-chlorophenylalanine](/img/structure/B12188820.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B12188821.png)
![3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B12188823.png)
![1-benzyl-N-[bis(4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12188834.png)
![3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B12188842.png)

